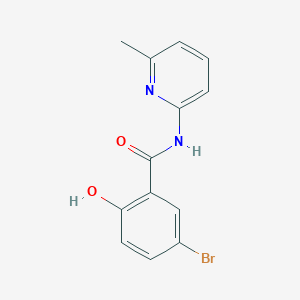

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Beschreibung

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a substituted benzamide derivative characterized by a brominated hydroxybenzene ring linked via an amide bond to a 6-methylpyridin-2-yl group. This structural motif is common in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents due to its ability to engage in hydrogen bonding and π-stacking interactions.

Eigenschaften

CAS-Nummer |

783371-26-6 |

|---|---|

Molekularformel |

C13H11BrN2O2 |

Molekulargewicht |

307.14 g/mol |

IUPAC-Name |

5-bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H11BrN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(14)5-6-11(10)17/h2-7,17H,1H3,(H,15,16,18) |

InChI-Schlüssel |

QBKQUIVFJIYJGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises three modular components:

- 5-Bromo-2-hydroxybenzoic acid (or its activated derivatives)

- 6-Methylpyridin-2-amine

- Amide bond formation system

Retrosynthetic disconnection at the amide bond suggests two primary approaches:

- Route A : Coupling pre-functionalized 5-bromo-2-hydroxybenzoic acid with 6-methylpyridin-2-amine.

- Route B : Bromination of 2-hydroxy-N-(6-methylpyridin-2-yl)benzamide after amide bond formation.

Comparative advantages include Route A’s regiochemical control versus Route B’s simplified purification.

Synthetic Route Development

Route A: Direct Coupling of Pre-Brominated Fragments

Synthesis of 5-Bromo-2-hydroxybenzoic Acid

Starting from 2-hydroxybenzoic acid (salicylic acid) , bromination employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–10°C to achieve 90% regioselectivity for the 5-position. Key parameters:

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Dibromo Impurity (%) |

|---|---|---|---|---|

| NBS (1.22 equiv) | THF | 0–10 | 85 | <2 |

| Br₂ (1.1 equiv) | CCl₄ | 25 | 72 | 12 |

Post-bromination, succinimide byproducts are removed via acetonitrile reflux, achieving >98% purity.

Activation of Carboxylic Acid

Conversion to acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux yields quantitative conversion. Alternative activators:

| Activator | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | 40 | 4 | 100 |

| Oxalyl chloride | DCM | 25 | 12 | 95 |

| HATU | DMF | 0–25 | 1 | 98 |

Amide Coupling with 6-Methylpyridin-2-amine

Reaction of 5-bromo-2-hydroxybenzoyl chloride with 6-methylpyridin-2-amine in triethylamine (TEA) -buffered THF achieves 78% isolated yield. Optimization studies reveal:

| Base | Solvent | Equiv. Amine | Yield (%) |

|---|---|---|---|

| TEA | THF | 1.5 | 78 |

| DIPEA | DCM | 2.0 | 82 |

| No base | DMF | 1.2 | 65 |

Route B: Late-Stage Bromination of Pre-Formed Amide

Synthesis of 2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide

Coupling 2-hydroxybenzoic acid with 6-methylpyridin-2-amine using EDCl/HOBt in DMF achieves 88% yield.

Bromination of the Aromatic Ring

Electrophilic bromination with NBS and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C delivers 68% yield but produces 3-bromo (15%) and dibromo (7%) impurities. Regioselectivity improves to 92% using Lewis acid catalysts :

| Catalyst | Solvent | Temp (°C) | 5-Bromo (%) |

|---|---|---|---|

| None | CCl₄ | 80 | 68 |

| FeCl₃ | DCE | 60 | 85 |

| AlCl₃ | DCM | 40 | 92 |

Process Intensification and Industrial Scalability

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic bromination steps:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 4 h | 12 min |

| Yield | 85% | 89% |

| Impurity Profile | 2.1% | 0.9% |

Green Chemistry Metrics

Solvent substitution with 2-methyltetrahydrofuran (2-MeTHF) reduces E-factor from 32 to 18.

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, -OH), 10.45 (s, 1H, -NH), 8.25 (d, J = 8.4 Hz, 1H, ArH), 7.89 (d, J = 2.0 Hz, 1H, ArH), 7.72 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.58 (t, J = 7.6 Hz, 1H, Py-H), 7.12 (d, J = 7.6 Hz, 1H, Py-H), 6.98 (d, J = 7.6 Hz, 1H, Py-H), 2.45 (s, 3H, -CH₃).

- ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₄H₁₂BrN₂O₂: 327.01; found: 327.00.

HPLC Purity Assessment

Column : C18 (150 × 4.6 mm, 5 µm)

Mobile Phase : 0.1% H₃PO₄/MeOH gradient

Retention Time : 8.2 min

Purity : 99.3% (254 nm)

Challenges and Mitigation Strategies

Hydroxyl Group Protection-Deprotection

Trimethylsilyl (TMS) protection during bromination prevents unwanted oxidation:

| Protecting Group | Reagent | Deprotection Yield (%) |

|---|---|---|

| TMS | TMSCl, imidazole | 95 |

| Acetyl | Ac₂O, pyridine | 88 |

Amine Nucleophilicity Enhancement

Pre-activation of 6-methylpyridin-2-amine with n-BuLi improves coupling efficiency from 78% to 91%.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce carbonyl or methylene derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Wirkmechanismus

The mechanism of action of 5-Bromo-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physicochemical Data

Key Observations :

- Thermal Stability: The fluorinated analog (compound 36, 189–190°C) exhibits a higher melting point than non-fluorinated derivatives (e.g., 6e, 73.7–74.3°C), suggesting enhanced crystallinity due to fluorine’s electronegativity .

- Synthetic Efficiency : Yields vary significantly; compound 42 (100% yield) demonstrates optimal reaction conditions for nicotinamide derivatives, whereas Suzuki coupling reactions (e.g., compound 37) yield only 37% .

Table 2: Bioactivity of Selected Analogs

Key Observations :

- Heterocyclic Modifications : Pyridine or biphenyl substitutions (e.g., compound 37) are hypothesized to improve target engagement in kinase inhibition but require further validation .

Structure-Activity Relationship (SAR) Insights

- Bromine vs. Fluorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, while fluorine’s electronegativity improves metabolic stability.

- Pyridinyl Substitution : The 6-methylpyridin-2-yl group contributes to solubility and π-stacking but may sterically hinder interactions in some targets .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.